3-Hydroxy-4-(2-methylthiophenyl)benzoic acid

Quantitative differentiation Evidence gap analysis Comparator data availability

Researchers exploring biphenyl SAR or benzothiophene-based epigenetic probes face sourcing gaps for specific regioisomers. 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid (CAS 1261891-73-9) delivers the 2-methylthio-3-hydroxy substitution pattern matching HDAC6 inhibitor pharmacophores. • 2-methylthio group enables oxidation to sulfoxide/sulfone metabolites-a handle absent in des-thio analogs • XLogP3 3.2 & TPSA 82.8 Ų meet fragment library criteria • Enables direct pKa/logD/protein binding comparison vs. 4-methylthio isomer. Supplied with full QC. In stock for immediate shipment.

Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
CAS No. 1261891-73-9
Cat. No. B6401909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-(2-methylthiophenyl)benzoic acid
CAS1261891-73-9
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O
InChIInChI=1S/C14H12O3S/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8,15H,1H3,(H,16,17)
InChIKeySJRMBKFIGGFKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-(2-methylthiophenyl)benzoic acid: Physicochemical & Structural Profile


3-Hydroxy-4-(2-methylthiophenyl)benzoic acid (CAS 1261891-73-9) is a biphenyl carboxylic acid derivative characterized by a 2-methylthio substituent on the distal phenyl ring and a hydroxyl group ortho to the benzoic acid moiety. Its molecular formula is C₁₄H₁₂O₃S, with a molecular weight of 260.31 g/mol, a computed XLogP3-AA of 3.2, a topological polar surface area of 82.8 Ų, and exactly two hydrogen bond donors and four acceptors [1]. These computed descriptors establish a baseline lipophilic-aromatic scaffold that distinguishes this compound from simpler, non-sulfanyl benzoic acid analogs, informing solvent compatibility and purification strategy in procurement decisions.

Scaffold Lipophilic biphenyl with unique 2-methylthio-3-hydroxy pattern informs solvent strategy.
Selection Distinct from simpler benzoic acid or non-sulfanyl analogs; verify regioisomer identity.
Use Context Synthetic intermediate and fragment-screening research fit based on computed property profile.

Substitution Risk of 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid with Generic Analogs


In biphenyl carboxylic acid series, the position and electronic nature of the sulfur substituent directly control the torsion angle between the aromatic rings, acid dissociation constants, and reactivity of the hydroxyl group. The 2-methylthio group in this compound imposes a unique steric and electronic environment that is structurally distinct from the 4-methylthio or 2-hydroxy regioisomers. Without explicit comparative binding or reactivity data, any substitution with a positional isomer or des-thio analog cannot be assumed to reproduce the same physicochemical behavior in a given synthetic sequence or biological assay [1].

Regioisomer Positional isomers (e.g., 4-methylthio) may shift torsion angle, pKa, and hydroxyl reactivity; physicochemical behavior may not transfer directly.
Analog Des-thio or des-methyl analogs lack the sulfur vector for oxidation chemistry; synthetic utility or assay readout may differ.

3-Hydroxy-4-(2-methylthiophenyl)benzoic acid: Quantitative Evidence & Comparator Data


Comparative Evidence Availability Against Positional Isomers

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) revealed no head-to-head comparative studies, no parallel assay data, and no quantitative selectivity or potency values for 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid against any close analog (e.g., 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid, CAS 1261932-39-1; 2-(2-Methylthiophenyl)benzoic acid, CAS 186295-30-7; or des-methylthio 3-hydroxy-4-phenylbenzoic acid). Computed molecular properties available from PubChem for the target compound (MW 260.31 g/mol, XLogP3-AA 3.2, TPSA 82.8 Ų) are not matched by experimentally measured or computed values reported under identical conditions for the named comparators in the same database [1]. Consequently, no quantitative claim of differentiation can be made at this time.

Comparator data gap
Data to verify
No head-to-head studies or parallel assay data located against positional or sulfanyl analogs.
Differentiation must rely on computed molecular properties, not demonstrated superiority.
PubChem computed data available; comparator data absent.
Quantitative differentiation Evidence gap analysis Comparator data availability

Application Scenarios for 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid


Benzothiophene Hydroxamic Acid Library Intermediate

The 2-methylthio-3-hydroxy substitution pattern on the biphenyl scaffold matches the core pharmacophore of certain benzothiophene-based hydroxamic acid HDAC6 inhibitors. While no direct publication explicitly uses this CAS number as a starting material, the structural topology is consistent with intermediates that could serve in the construction of 3-substituted benzothiophene libraries for epigenetic probe discovery [1].

Sulfur-Containing Biaryl Carboxylic Acid Fragment for Lead Discovery

The computed XLogP3-AA of 3.2 and TPSA of 82.8 Ų position this compound within property ranges acceptable for fragment screening libraries. The methylthio group offers a vector for subsequent oxidation to sulfoxide or sulfone metabolites, a chemical handle absent in simple phenyl or halogenated analogs, potentially enabling metabolic soft-spot exploration in early drug discovery [1].

Physicochemical Profiling of Methylthio-Biphenyl Carboxylic Acid Regioisomers

Procurement of this specific regioisomer enables direct experimental determination of pKa, logD, solubility, and protein binding relative to the 4-methylthio isomer and other analogs, filling the evidence gap identified in Section 3 and providing proprietary differentiation data for lead series selection [1].

Application
Selection Property
Validation Focus
Benzothiophene library intermediate
2-methylthio-3-hydroxy substitution topology
Confirm reactivity in HDAC6 probe synthesis
Fragment-based lead discovery
XLogP3-AA 3.2, TPSA 82.8 Ų, oxidizable sulfur vector
Validate fragment screening hit rate and metabolic soft-spot mapping
Physicochemical regioisomer profiling
Regioisomeric purity and computed property baseline
Measure pKa, logD, solubility relative to 4-methylthio isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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